1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Overview

Description

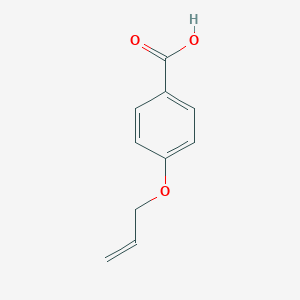

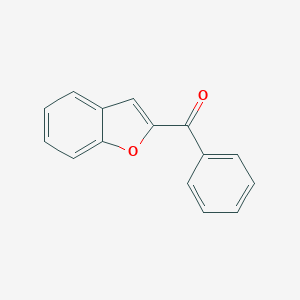

“1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 g/mol .

Molecular Structure Analysis

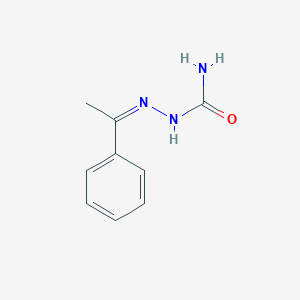

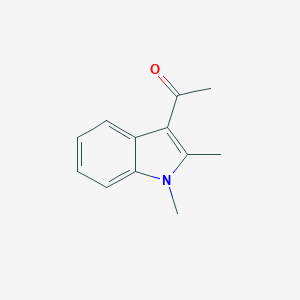

The molecular structure of “1-(1,2-dimethyl-1H-indol-3-yl)ethanone” consists of a core indole structure with a dimethyl substitution at the 1-position and an ethanone group at the 3-position .Physical And Chemical Properties Analysis

“1-(1,2-dimethyl-1H-indol-3-yl)ethanone” has a molecular weight of 187.24 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 187.099714038 g/mol, and its monoisotopic mass is 187.099714038 g/mol .Scientific Research Applications

Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, have been synthesized and shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against organisms like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).

Anti-inflammatory Agents : These derivatives have also been evaluated for their anti-inflammatory activity, particularly in wistar albino rats, demonstrating potential as nonsteroidal anti-inflammatory drugs (Rehman et al., 2022, Current drug discovery technologies).

Neuroprotective Agents : Some compounds synthesized from 1-(1,2-dimethyl-1H-indol-3-yl)ethanone show promising results as neuroprotective agents, particularly as ligands of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. They have exhibited antioxidant effects and potential for treating neurodegenerative diseases (Gitto et al., 2014, Bioorganic & medicinal chemistry).

Analgesic Properties : These derivatives have been explored for their analgesic properties, with studies on COX-2 enzyme inhibition and in-vivo analgesic and anti-inflammatory activity, providing insights into their potential as pain management drugs (Kumar et al., 2022, Letters in Drug Design & Discovery).

Cytotoxic Activity : Certain indole derivatives, including those synthesized from 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, have demonstrated cytotoxic activity against various human tumor cell lines, indicating their potential use in cancer treatment (Zhengfen et al., 2017, Chinese Journal of Organic Chemistry).

Antioxidant and Antimicrobial Agents : Synthesized compounds have shown excellent antioxidant and antimicrobial activities, outperforming standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole in some cases (Gopi et al., 2016, Beni-Suef University Journal of Basic and Applied Sciences).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIDNJAWGADXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301418 | |

| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |

CAS RN |

33022-90-1 | |

| Record name | 33022-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)

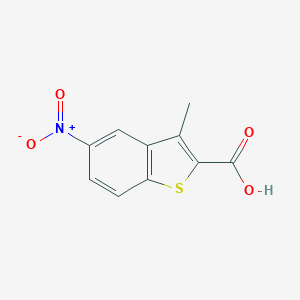

![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)

![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)